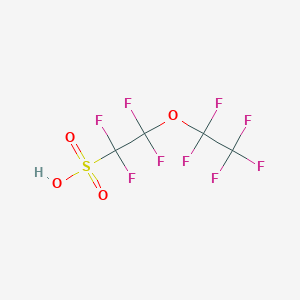
全氟(2-乙氧基乙烷)磺酸
描述
1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is a useful research compound. Its molecular formula is C4HF9O4S and its molecular weight is 316.10 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 全氟(2-乙氧基乙烷)磺酸由于其优异的润湿性能而通常用作表面活性剂。它增强了液体在表面上的润湿行为,使其在涂料和油漆等应用中具有价值。 通过改善润湿能力,它有助于提高这些材料的耐久性和耐候性 .
- 在半导体行业中,该化合物用作光刻中使用的光刻胶中的添加剂。光刻是半导体制造中的一个关键工艺,其中图案被转移到硅片上。 全氟(2-乙氧基乙烷)磺酸有助于在沉积过程中提高薄膜质量,从而提高半导体器件的性能和可靠性 .
- 研究人员利用全氟(2-乙氧基乙烷)磺酸合成其他有机化合物。例如,它在聚合物和染料的制备中发挥作用。 其独特的化学结构使其能够参与导致具有特定性质的复杂有机分子形成的反应 .
- 由于其磺酸基团,该化合物表现出强酸性。研究人员探索它在燃料电池和电池等电化学系统中的应用。 它的酸性会影响离子交换过程和质子传导性,使其与储能和能量转换装置相关 .
- 全氟(2-乙氧基乙烷)磺酸中的磺酸官能团使其适用于离子交换膜。这些膜在水净化、脱盐和燃料电池等各种应用中必不可少。 它们选择性地传输离子,同时保持化学稳定性,全氟(2-乙氧基乙烷)磺酸有助于其性能 .
- 在泡沫形成不希望的工业流程中(例如,化学制造、食品加工和废水处理),全氟(2-乙氧基乙烷)磺酸可以作为消泡剂。 它通过降低液-气界面的表面张力来抑制泡沫形成 .
- 该化合物中的氟碳链提供了低表面能和优异的润滑性。 它在极端条件下(高温、腐蚀性化学品等)作为润滑剂或作为添加剂来提高润滑剂性能找到了应用 .
- 尽管不太常见,但研究人员已经探索了全氟(2-乙氧基乙烷)磺酸在生物医学和制药方面的应用。 其独特的性质可能与药物递送系统、生物材料或诊断应用相关 .
表面活性剂和润湿剂
半导体行业
有机合成和聚合物制备
电化学应用
离子交换膜
泡沫控制和消泡剂
润滑剂和润滑剂添加剂
生物医学和药物研究
总之,全氟(2-乙氧基乙烷)磺酸的多功能性涵盖了从材料科学到电化学等多个领域。 其独特的化学结构和性质使其成为科学研究中一个引人入胜的研究和应用对象
作用机制
Target of Action
Perfluoro(2-ethoxyethane)sulfonic acid, also known as 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic Acid or 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, is a type of perfluoroalkyl substance (PFAS) . Its primary targets are the water and gas phases in a system . The compound’s fluorocarbon chain primarily faces the gas phase, while the sulfonic acid radical faces the water .
Mode of Action
The compound interacts with its targets through weak intermolecular interactions . The interaction energy between the compound and water mainly comes from the hydrogen bonds formed by the oxygen atom in the sulfonic acid group and the hydrogen atom in water molecules .
Pharmacokinetics
The compound’s interaction with water and gas phases suggests it may have unique distribution properties within these systems .
Result of Action
The primary result of the compound’s action is the orientation of its fluorocarbon chain towards the gas phase and its sulfonic acid radical towards the water . This orientation could influence the properties of the system, such as surface tension and viscosity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluoro(2-ethoxyethane)sulfonic acid. For instance, the compound’s distribution in water/gas systems can reach equilibrium under certain conditions . .
属性
IUPAC Name |
1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O4S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16/h(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUAQKOHAABLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379814 | |
| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113507-82-7 | |
| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro(2-ethoxyethane)sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PFEESA a relevant molecule to study?
A1: PFEESA, also known as perfluoro (2-ethoxyethane) sulfonic acid, has been identified as a potential fluorinated alternative [] in various industrial applications. Its presence as a byproduct in the manufacturing of fluorochemicals raises concerns about its release and accumulation in the environment []. Understanding its behavior and potential impact is crucial due to the persistence and bioaccumulative nature often associated with PFAS compounds.
Q2: How stable is PFEESA against degradation, particularly from reactive species like hydroxyl radicals?
A2: Research suggests that while the sulfonic acid group in PFEESA exhibits high resistance to hydroxyl radical attack, the ether groups within its structure are more susceptible to degradation []. This finding is crucial as it highlights potential degradation pathways for this compound in environmental and biological systems.
Q3: Can computational chemistry help understand PFEESA's behavior?
A3: Yes, molecular dynamics simulations have been employed to study the behavior of PFEESA, specifically its potassium salt (PESK), at the water/gas interface []. These simulations revealed that the fluorocarbon chain of PESK preferentially orients towards the gas phase, while the sulfonic acid group interacts with water molecules []. This information provides valuable insights into its potential distribution and behavior in environmental systems.
Q4: What spectroscopic techniques are useful for studying PFEESA?
A4: Infrared (IR) spectroscopy, particularly Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, has been used to characterize PFEESA []. This technique, combined with Density Functional Theory (DFT) calculations, helps in assigning and understanding the vibrational modes of the molecule and the spectral changes induced by factors like humidity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




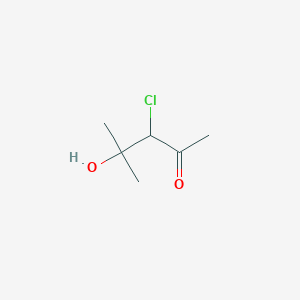

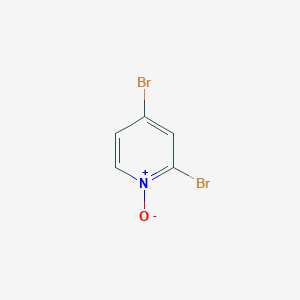




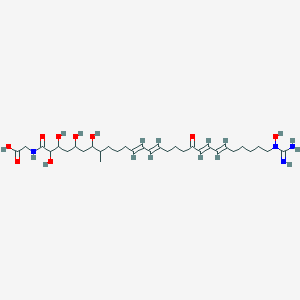
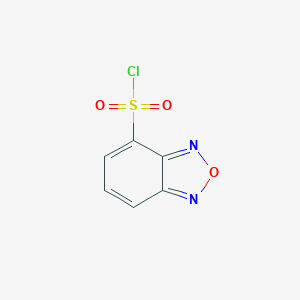
![[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B39679.png)

![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)
